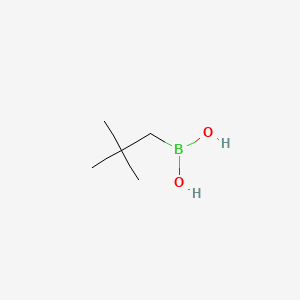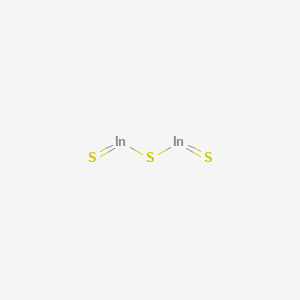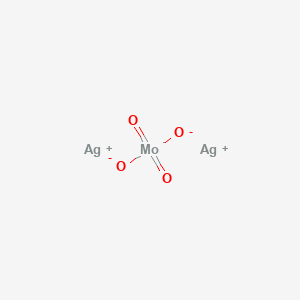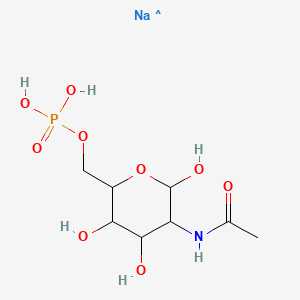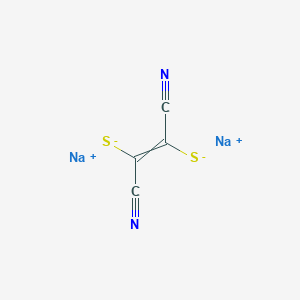
disodium dicyano(sulfanidyl)sulfanylidenemethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
disodium dicyano(sulfanidyl)sulfanylidenemethanide is an organic compound with the molecular formula C4N2Na2S2. It is a yellow crystalline solid that is soluble in water and some organic solvents. This compound is known for its ability to act as a ligand for transition metals, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
disodium dicyano(sulfanidyl)sulfanylidenemethanide can be synthesized through the reaction of Dimercaptomaleonitrile with sodium hydroxide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
Dimercaptomaleonitrile+2NaOH→Disodium Dimercaptomaleonitrile+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting Dimercaptomaleonitrile with sodium hydroxide in a controlled environment to ensure high purity and yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
disodium dicyano(sulfanidyl)sulfanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
disodium dicyano(sulfanidyl)sulfanylidenemethanide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand for transition metals in coordination chemistry.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Wirkmechanismus
The mechanism of action of disodium dicyano(sulfanidyl)sulfanylidenemethanide involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, forming chelates. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimercaptosuccinic Acid: Another chelating agent used in heavy metal detoxification.
Dimercaprol: Used in the treatment of heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in various applications.
Uniqueness
disodium dicyano(sulfanidyl)sulfanylidenemethanide is unique due to its high affinity for transition metals and its ability to form stable complexes. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .
Eigenschaften
Molekularformel |
C4N2Na2S2 |
|---|---|
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
disodium;1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2 |
InChI-Schlüssel |
UIEQIOFOWZBELJ-UHFFFAOYSA-L |
SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Kanonische SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





